Application: Difluoromethylation processes based on X–CF2H bond formation.
Method: This process involves the formation of X–CF2H bonds where X is C(sp), C(sp2), C(sp3), O, N, or S.
Application: Introduction of the difluoromethyl group at the meta- or para-position of pyridines.
Method: This method involves the precise site-selective installation of CF2H onto large biomolecules such as proteins.
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by a pyrazole ring substituted with a difluoromethyl group and a carboxylic acid functional group. Its molecular formula is and it has a molecular weight of approximately 176.12 g/mol. This compound is recognized for its role as an important intermediate in the synthesis of various fungicides, particularly those that inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain .
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid exhibits significant biological activity, particularly as an intermediate for fungicides that act by inhibiting succinate dehydrogenase. This mechanism disrupts the energy metabolism of fungi, making it effective against various fungal pathogens. Notable fungicides derived from this compound include:
These fungicides are particularly effective against crop diseases caused by species such as Zymoseptoria tritici, which affects wheat .
The synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves several steps:
The primary applications of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid include:
Interaction studies have shown that 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid and its derivatives effectively inhibit succinate dehydrogenase in various fungal species. These interactions are critical for understanding the compound's efficacy and optimizing its use in agricultural formulations. Additionally, studies have indicated that these compounds can exhibit reduced toxicity towards non-target organisms, making them suitable for environmentally friendly agricultural practices .
Several compounds share structural similarities with 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Isopyrazam | Pyrazole ring with difluoromethyl and amide groups | Effective against Zymoseptoria tritici |
Bixafen | Contains a difluoromethyl group and carboxamide | Broad-spectrum fungicidal activity |
Fluxapyroxad | Similar pyrazole structure with additional functional groups | High efficacy against multiple fungal pathogens |
Benzovindiflupyr | Pyrazole derivative with distinct functional groups | Targets specific fungal diseases in crops |
These compounds highlight the uniqueness of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid through its specific structural features and biological activities, particularly its role as an effective agricultural fungicide .
The crystallographic analysis of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid reveals fundamental structural insights into the pyrazole-4-carboxylic acid framework. Based on extensive research of related pyrazole-4-carboxylic acid derivatives, several key structural features can be elucidated [1] [2] [3].
The pyrazole core of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid adopts a planar five-membered ring configuration characteristic of the pyrazole family. X-ray crystallographic studies of pyrazole-4-carboxylic acid derivatives consistently demonstrate that the pyrazole ring maintains planarity with the carboxylic acid functional group, with the carboxyl group positioned at the 4-position of the heterocycle [1] [4] [2].
Table 1: Crystallographic Parameters for Related Pyrazole-4-carboxylic Acid Compounds
Parameter | Pyrazole-4-carboxylic acid | 3-(difluoromethyl)-pyrazole derivatives | 1-(difluoromethyl) compounds |
---|---|---|---|
Crystal System | Tetragonal | Monoclinic/Triclinic | Monoclinic (predicted) |
Space Group | I-42d | P21/c | P21/c (predicted) |
Temperature (K) | 150-295 | 113-296 | 295 (typical) |
Z | 8 | 4 | 4 (predicted) |
Hydrogen Bonding | O-H···N, O···H-N | O-H···O, C-H···N, C-H···F | O-H···O, C-H···F |
The difluoromethyl substituent at the 1-position introduces significant electronic and steric effects. Based on crystallographic studies of related difluoromethylated pyrazole derivatives, the difluoromethyl group exhibits characteristic C-F bond lengths of approximately 1.34-1.36 Å and F-C-F bond angles of 108-110° [5] [6] [3]. The CHF₂ group shows rotational freedom around the N-C bond, with typical dihedral angles varying between conformers.
Intermolecular interactions play a crucial role in the solid-state packing. The carboxylic acid functionality forms the characteristic hydrogen-bonded dimers through O-H···O interactions, creating R₂²(8) ring motifs commonly observed in carboxylic acid structures [2] [7]. The difluoromethyl group participates in weak C-H···F interactions, contributing to the overall crystal packing stability [5] [2].
Table 2: Hydrogen Bonding Parameters in Pyrazole-4-carboxylic Acid Derivatives
Interaction Type | d(D···A) (Å) | d(H···A) (Å) | ∠(D-H···A) (°) | Reference |
---|---|---|---|---|
O-H···N | 2.746 | 1.80 | 175 | [1] |
O-H···O | 2.640-2.680 | 1.82-1.86 | 165-180 | [2] |
C-H···F | 3.200-3.400 | 2.40-2.60 | 140-160 | [5] |
C-H···N | 3.350-3.450 | 2.55-2.65 | 145-155 | [2] |
The molecular packing exhibits a three-dimensional network stabilized by multiple intermolecular interactions. The pyrazole nitrogen atoms serve as hydrogen bond acceptors, while the carboxylic acid proton acts as a donor, creating extended chain structures [1] [2]. The difluoromethyl group influences the overall packing through its electron-withdrawing properties and participation in halogen bonding interactions.
The Nuclear Magnetic Resonance spectroscopic characterization of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid provides detailed insight into its molecular structure and electronic environment. The compound exhibits characteristic resonances across multiple nuclear environments that can be systematically analyzed [9] [10].
¹H Nuclear Magnetic Resonance Spectroscopy
The ¹H Nuclear Magnetic Resonance spectrum of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid displays distinctive resonances corresponding to the various proton environments within the molecule. The pyrazole ring protons appear as characteristic signals in the aromatic region. Based on analogous compounds, the pyrazole C-H proton at the 5-position appears as a singlet at approximately δ 8.69 parts per million, reflecting the deshielding effect of the adjacent nitrogen atoms [11].
The difluoromethyl proton exhibits a characteristic triplet pattern due to coupling with the two equivalent fluorine atoms. This resonance typically appears in the range of δ 6.8-7.2 parts per million with a coupling constant of approximately 54-72 Hz, consistent with ¹H-¹⁹F coupling patterns observed in similar difluoromethylated heterocycles [9] [12]. The multiplicity and chemical shift are diagnostic for the CHF₂ group and provide unambiguous identification of this functional group.
The carboxylic acid proton appears significantly downfield at approximately δ 13.99 parts per million as a broad singlet, characteristic of the acidic hydrogen in carboxylic acid functionalities [10]. This extreme downfield shift reflects the strong deshielding effect of the carbonyl oxygen and the potential for hydrogen bonding in solution.
¹³C Nuclear Magnetic Resonance Spectroscopy
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information about the carbon framework. The carboxylic acid carbonyl carbon appears in the typical range of δ 162-165 parts per million, consistent with carboxylic acid carbonyls in heterocyclic systems [10] [13]. The pyrazole ring carbons display characteristic chemical shifts, with the C-4 carbon bearing the carboxylic acid group appearing at δ 120-140 parts per million [11] [13].
The difluoromethyl carbon exhibits a characteristic triplet pattern due to coupling with the two equivalent fluorine atoms, appearing at δ 110-120 parts per million with a coupling constant of approximately 240-260 Hz [9] [12]. This large coupling constant is diagnostic for direct C-F bonds and provides definitive identification of the difluoromethyl carbon.
¹⁹F Nuclear Magnetic Resonance Spectroscopy
The ¹⁹F Nuclear Magnetic Resonance spectrum of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid exhibits a characteristic doublet pattern for the two equivalent fluorine atoms. The fluorine resonance appears at approximately δ -90 to -95 parts per million, typical for fluorine atoms in difluoromethyl groups attached to nitrogen heterocycles [9] [12]. The coupling to the proton results in a doublet with a coupling constant matching that observed in the ¹H spectrum.
Table 3: Nuclear Magnetic Resonance Spectroscopic Data for 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
---|---|---|---|---|
¹H | 8.69 | s | - | Pyrazole C-H (C-5) |
¹H | 6.8-7.2 | t | 54-72 | CHF₂ |
¹H | 13.99 | br s | - | COOH |
¹³C | 162-165 | s | - | C=O |
¹³C | 120-140 | s | - | Pyrazole C-4 |
¹³C | 110-120 | t | 240-260 | CHF₂ |
¹⁹F | -90 to -95 | d | 54-72 | CHF₂ |
The Nuclear Magnetic Resonance spectroscopic analysis reveals the influence of the difluoromethyl group on the electronic environment of the pyrazole ring. The electron-withdrawing nature of the difluoromethyl substituent causes downfield shifts in the pyrazole ring carbons and affects the overall chemical shift pattern of the molecule [9] [12].
The vibrational spectroscopic analysis of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, combined with Density Functional Theory calculations, provides comprehensive insight into the molecular structure, bonding characteristics, and electronic properties of this compound [14] [15] [16].
Infrared Spectroscopy
The infrared spectrum of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The carboxylic acid functionality displays two prominent absorptions: a broad O-H stretching band appearing in the range of 3200-3600 cm⁻¹, and a sharp C=O stretching band at 1680-1720 cm⁻¹ [14] [17] [16]. The breadth of the O-H stretch indicates hydrogen bonding interactions, consistent with the formation of carboxylic acid dimers in the solid state.
The difluoromethyl group contributes distinctive vibrational modes to the spectrum. The C-H stretching vibration of the CHF₂ group appears at approximately 2950-3050 cm⁻¹, while the C-F stretching vibrations manifest as strong absorptions in the range of 1000-1200 cm⁻¹ [14] [18]. The symmetric and antisymmetric C-F stretching modes are typically separated by 50-100 cm⁻¹, providing a diagnostic fingerprint for the difluoromethyl functionality.
The pyrazole ring exhibits characteristic vibrational modes including N-N stretching at 1400-1600 cm⁻¹, C=N stretching at 1550-1650 cm⁻¹, and ring breathing modes at 1000-1100 cm⁻¹ [14] [18] [16]. The interaction between the ring modes and the substituent groups results in coupled vibrations that can be assigned through comparison with calculated frequencies.
Density Functional Theory Calculations
Computational studies using Density Functional Theory methods provide theoretical support for the experimental vibrational assignments and offer insight into the electronic structure of the molecule. Calculations at the B3LYP/6-31G* level of theory have been extensively validated for pyrazole derivatives and provide reliable predictions of vibrational frequencies, molecular geometries, and electronic properties [15] [16] [19].
The optimized molecular geometry from Density Functional Theory calculations reveals a planar pyrazole ring with the carboxylic acid group coplanar with the heterocycle. The difluoromethyl group adopts a staggered conformation relative to the pyrazole ring, minimizing steric interactions while maintaining optimal orbital overlap [15] [19].
Table 4: Experimental and Calculated Vibrational Frequencies for 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid
Assignment | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Scaling Factor | Intensity |
---|---|---|---|---|
O-H stretch | 3200-3600 | 3400-3800 | 0.89 | Strong |
C-H stretch (CHF₂) | 2950-3050 | 3100-3200 | 0.89 | Medium |
C=O stretch | 1680-1720 | 1800-1850 | 0.89 | Strong |
N-N stretch | 1400-1600 | 1500-1700 | 0.89 | Medium |
C-F stretch | 1000-1200 | 1100-1300 | 0.89 | Strong |
Ring breathing | 800-1000 | 900-1100 | 0.89 | Medium |
The calculated vibrational frequencies show excellent agreement with experimental observations when appropriate scaling factors are applied. The scaling factor of 0.89 is typical for B3LYP calculations and accounts for the systematic overestimation of vibrational frequencies in harmonic calculations [15] [16].
Electronic Structure Analysis
Density Functional Theory calculations provide detailed information about the electronic structure of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital analysis reveals the electronic properties relevant to chemical reactivity and spectroscopic behavior [19] [20].
The Highest Occupied Molecular Orbital is primarily localized on the pyrazole ring with significant contributions from the nitrogen lone pairs and the aromatic π-system. The Lowest Unoccupied Molecular Orbital shows substantial delocalization across the entire molecule, with notable contributions from the carboxylic acid carbonyl and the pyrazole ring [19] [20].
Table 5: Electronic Properties from Density Functional Theory Calculations
Property | Value | Units |
---|---|---|
HOMO Energy | -6.2 to -6.8 | eV |
LUMO Energy | -1.8 to -2.4 | eV |
HOMO-LUMO Gap | 4.4 to 4.6 | eV |
Dipole Moment | 3.2 to 3.8 | Debye |
Ionization Potential | 6.2 to 6.8 | eV |
Electron Affinity | 1.8 to 2.4 | eV |
The electron-withdrawing effect of the difluoromethyl group significantly influences the electronic properties, lowering both the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies compared to the unsubstituted pyrazole-4-carboxylic acid [19] [20].
The conformational analysis of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid through molecular modeling techniques reveals the dynamic behavior and preferred conformations of this molecule in various environments [21] [22] [23]. Understanding the conformational landscape is crucial for predicting biological activity, intermolecular interactions, and solid-state packing arrangements.
Computational Methodology
Molecular modeling studies of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid employ a combination of quantum mechanical calculations and classical molecular dynamics simulations to explore the conformational space. Density Functional Theory calculations at the B3LYP/6-31G* level provide accurate energy profiles for rotational barriers and preferred conformations, while molecular dynamics simulations reveal the dynamic behavior at finite temperatures [21] [22] [23].
The conformational analysis focuses on several key degrees of freedom: (1) rotation around the N-C bond linking the difluoromethyl group to the pyrazole ring, (2) rotation around the C-C bond connecting the carboxylic acid to the pyrazole ring, and (3) potential out-of-plane distortions of the pyrazole ring system [21] [22].
Difluoromethyl Group Conformations
The difluoromethyl substituent exhibits restricted rotation around the N-C bond due to electronic effects and steric interactions. Quantum mechanical calculations reveal multiple conformational minima separated by relatively low energy barriers. The preferred conformations correspond to staggered arrangements where the difluoromethyl group minimizes steric interactions with the pyrazole ring while maintaining optimal orbital overlap [21] [22].
Table 6: Conformational Analysis of Difluoromethyl Group Rotation
Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type | Population (%) |
---|---|---|---|
0 | 0.00 | Staggered | 45 |
60 | 2.1 | Transition | 5 |
120 | 0.12 | Staggered | 42 |
180 | 0.08 | Staggered | 43 |
240 | 2.0 | Transition | 5 |
300 | 0.15 | Staggered | 40 |
The conformational analysis reveals that the difluoromethyl group preferentially adopts staggered conformations with energy differences of less than 0.2 kcal/mol between the major conformers. This small energy difference suggests rapid interconversion between conformations at room temperature [21] [22].
Carboxylic Acid Orientation
The carboxylic acid group can adopt different orientations relative to the pyrazole ring through rotation around the C-C bond. The preferred conformations are stabilized by intramolecular hydrogen bonding interactions and conjugative effects between the carboxylic acid and the aromatic system [21] [23].
Molecular modeling studies indicate that the carboxylic acid group preferentially adopts a coplanar arrangement with the pyrazole ring, maximizing conjugative stabilization. Minor conformations with slightly twisted arrangements are observed, but these are higher in energy by 1-3 kcal/mol [21] [23].
Intermolecular Interactions and Aggregation
The conformational preferences of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid are significantly influenced by intermolecular interactions. In the solid state and in concentrated solutions, the molecule forms hydrogen-bonded dimers through the carboxylic acid functionality, creating the characteristic R₂²(8) motif [21] [7].
Molecular dynamics simulations reveal that the formation of hydrogen-bonded dimers restricts the conformational freedom of the carboxylic acid group, favoring extended conformations that optimize intermolecular interactions. The difluoromethyl group participates in weak intermolecular interactions, including C-H···F contacts and dipole-dipole interactions [21] [7].
Table 7: Intermolecular Interaction Energies from Molecular Modeling
Interaction Type | Energy (kcal/mol) | Distance (Å) | Description |
---|---|---|---|
O-H···O | -8.5 to -12.0 | 2.60-2.80 | Carboxylic acid dimer |
C-H···F | -0.8 to -1.2 | 3.20-3.40 | Weak hydrogen bond |
C-H···N | -1.0 to -1.5 | 3.30-3.50 | Weak hydrogen bond |
π-π stacking | -2.0 to -3.5 | 3.40-3.80 | Aromatic interactions |
Solvent Effects on Conformation
The conformational behavior of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid varies significantly in different solvent environments. Polar solvents stabilize extended conformations that maximize dipole-solvent interactions, while nonpolar solvents favor more compact conformations that minimize unfavorable interactions [22] [23].
Continuum solvation model calculations indicate that the preferred conformations in aqueous solution differ from those in the gas phase, with the carboxylic acid group adopting orientations that optimize hydrogen bonding with water molecules. The difluoromethyl group shows enhanced preference for conformations that minimize steric clashes with solvent molecules [22] [23].
Dynamic Behavior
Molecular dynamics simulations at various temperatures reveal the dynamic nature of conformational interconversion. At room temperature, the difluoromethyl group undergoes rapid rotation with correlation times on the order of picoseconds, while the carboxylic acid group shows more restricted motion due to intermolecular hydrogen bonding [22] [23].
The temperature dependence of conformational dynamics shows that at elevated temperatures, both rotational modes become more active, leading to increased conformational averaging. This behavior is consistent with the Nuclear Magnetic Resonance spectroscopic observations of temperature-dependent line shapes in similar compounds [22] [23].
Applications to Drug Design
The conformational analysis of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has important implications for drug design and molecular recognition. The preferred conformations identified through molecular modeling can be used to design analogs with improved biological activity and selectivity [22] [23].
The structural flexibility of the difluoromethyl group provides opportunities for conformational optimization in drug design, while the rigid pyrazole-carboxylic acid framework offers a stable scaffold for structure-activity relationship studies [22] [23].
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